4-Propoxyphenylboronic acid

Solid-phase handling Weighing accuracy Storage stability

Researchers requiring exact alkoxy chain homologs for reproducible Suzuki couplings face challenges with unintended variability in melting point and reaction kinetics. 4-Propoxyphenylboronic acid (CAS 186497-67-6) is the specific building block validated in literature for high-performance liquid crystals and obovatol-derived BACE1 inhibitors. Key procurement advantages include: • Documented Use: Essential precursor for benzothiadiazole-based liquid crystals exhibiting 1×10⁻¹ cm² V⁻¹ s⁻¹ hole mobility. • Process Economics: Offers a lower cost-per-gram compared to longer-chain alkoxy analogs at bulk scale, improving large-scale synthesis budgets. • Physical Handling: Melting point of 123-126 °C ensures stable solid-state logistics and ease of weighing in automated workflows.

Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
CAS No. 186497-67-6
Cat. No. B065197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propoxyphenylboronic acid
CAS186497-67-6
Molecular FormulaC9H13BO3
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCC)(O)O
InChIInChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3
InChIKeySOKFEJKZYHYKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propoxyphenylboronic Acid: Compound Overview and Key Characteristics


4-Propoxyphenylboronic acid (CAS 186497-67-6) is an arylboronic acid bearing a para-propoxy substituent. It serves as a versatile organoboron building block predominantly employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The compound exists as a white to off-white crystalline solid with a reported melting point range of 123–126 °C and a molecular weight of 180.01 g/mol . Its reactivity profile and solubility characteristics are influenced by the electron-donating propoxy group, distinguishing it from non-alkoxy or shorter-chain alkoxy analogs in certain reaction manifolds.

Coupling Chemistry Suzuki-Miyaura cross-coupling reactions
Solid Handling Elevated melting point supports ambient weighing accuracy
Electronic Profile Electron-donating propoxy group modulates transmetalation reactivity

4-Propoxyphenylboronic Acid: Why Alkoxy Analogs Are Not Interchangeable


Despite sharing the arylboronic acid core, 4-propoxyphenylboronic acid cannot be directly substituted with 4-methoxy, 4-ethoxy, or 4-butoxyphenylboronic acids without altering experimental outcomes. The length of the linear alkoxy chain materially affects physical properties critical to handling and reaction setup: melting point shifts non-linearly across the homologous series (e.g., 4-propoxyphenylboronic acid melts at 123–126 °C , while the butoxy analog melts at 106–108 °C ), and solubility profiles in organic solvents diverge. Furthermore, the alkoxy chain length modulates the electron density on the aromatic ring via inductive and resonance effects, which can influence transmetalation rates in Suzuki couplings [1]. These quantifiable differences in physical state and electronic character underscore that generic selection based solely on the boronic acid moiety introduces variability in reaction reproducibility, yield, and purification workflows.

  • Chain-length dependence
    Propoxy vs. methoxy, ethoxy, or butoxy alters melting point and solubility profiles; physical handling and reaction setup may shift.
  • Electronic modulation
    Inductive and resonance effects vary with chain length; transmetalation rates in Suzuki couplings may not be reproduced by a shorter or longer alkoxy analog.
  • Reproducibility context
    Generic selection based only on the boronic acid moiety may introduce variability in yield and purification workflows; validation recommended.

4-Propoxyphenylboronic Acid: Comparative Evidence vs. Closest Analogs


Melting Point Advantage over Butoxy Analog

4-Propoxyphenylboronic acid exhibits a melting point of 123–126 °C, compared to 106–108 °C for 4-butoxyphenylboronic acid . This 17–18 °C elevation in melting point reduces the risk of softening or clumping during ambient-temperature weighing and storage, a practical advantage for laboratories without rigorous climate control.

Melting Point
Cross-study comparable
123–126 °C vs. 106–108 °C
Δ = 17–18 °C higher
Supports ambient-temperature solid handling
Reduces clumping risk during gravimetric dispensing; data to verify
Solid-phase handling Weighing accuracy Storage stability

Alkoxy Chain Length in Liquid Crystal and Semiconductor Synthesis

In the synthesis of 4,7-di(p-alkoxyphenyl)-2,1,3-benzothiadiazole derivatives, the choice of p-alkoxyphenylboronic acid with a specific chain length (e.g., propoxy) directly determines the compound's thermotropic liquid crystalline phase behavior and self-assembly properties [1]. The resulting material, synthesized specifically using p-alkoxyphenylboronic acids including the propoxy variant, exhibited a hole mobility of 1 × 10⁻¹ cm² V⁻¹ s⁻¹ in the Cr1 phase [2]. This performance metric is contingent upon the alkyl chain length, as chain packing influences interlayer spacing and grain boundary structure.

Charge Mobility
Class-level inference
1 × 10⁻¹ cm² V⁻¹ s⁻¹
Propoxy chain length determines reported mesophase and hole mobility
Substitution with ethoxy/butoxy will alter solid-state packing and electro-optical performance
Liquid crystals Organic semiconductors Benzothiadiazole dyes

Patent-Exemplified Use in LCD Component Synthesis

A Japanese patent (JP2000159744A) explicitly exemplifies 4-(4-propoxyphenyl)benzyl perfluorobutyl thioether as a fluoroalkyl thioether compound useful as a component of liquid crystal compositions [1]. The patent disclosure associates the 4-propoxyphenyl substructure with low viscosity and improved low-temperature solubility in liquid crystal mixtures.

Patent Exemplification
Direct head-to-head comparison
Explicitly exemplified in JP2000159744A
Propoxyphenyl substructure industrially validated for LCD compositions
Other alkoxyphenyl variants not exemplified in same claim
Liquid crystal displays Fluoroalkyl thioethers Display materials

Cost-per-Millimole and Multi-Scale Availability

4-Propoxyphenylboronic acid is commercially available from multiple global suppliers (e.g., Aladdin, Fluorochem, Chem-Impex) in sizes ranging from 1g to 25g, with competitive pricing [1]. As a reference, the 25g scale from Aladdin is priced at approximately RMB 707.9 (~USD 97), while the butoxy analog (4-butoxyphenylboronic acid) is priced at RMB 932.0 (~USD 128) for 25g . This represents a ~24% lower cost per gram at bulk scale for the propoxy derivative.

Bulk Cost
Cross-study comparable
~24% lower per gram vs. butoxy analog
Supports cost-efficient multi-gram procurement
Supplier pricing context; verify at time of purchase
Procurement cost Supply chain reliability Research economics

Titrimetric Assay for Reliable Stoichiometry

Certain suppliers, such as Chem-Impex, provide 4-propoxyphenylboronic acid with a purity specification of 97–105% as determined by assay titration . This analytical method quantifies the actual boronic acid content, correcting for the presence of variable amounts of the anhydride (boroxine), which is a common feature of arylboronic acids [1]. In contrast, many generic arylboronic acid offerings are characterized only by HPLC purity, which may not accurately reflect the reactive boronic acid moiety content.

Assay Method
Class-level inference
Titrimetric assay: 97–105% (active boronic acid)
Corrects for boroxine content, aiding stoichiometric calculations
HPLC-only purity may not reflect reactive boronic acid moiety; method context review advised
Purity assurance Titration Quality control

4-Propoxyphenylboronic Acid: High-Confidence Application Scenarios


Benzothiadiazole-Based Organic Semiconductors

As demonstrated by Era et al. (2016), 4-propoxyphenylboronic acid is a requisite precursor for preparing 4,7-di(p-alkoxyphenyl)-2,1,3-benzothiadiazole derivatives with specific liquid crystalline mesophases [1]. The material synthesized using this specific propoxy homolog exhibited hole mobility of 1 × 10⁻¹ cm² V⁻¹ s⁻¹ in the Cr1 phase, a performance metric dependent on the alkyl chain length. Procurement of this exact reagent is essential for research groups aiming to replicate or build upon these charge transport results. Substitution with ethoxy or butoxy analogs will produce materials with different self-assembly behavior and electronic performance.

Fluorinated LCD Components with Optimized Viscosity

Industrial R&D teams focused on advanced liquid crystal mixtures should prioritize 4-propoxyphenylboronic acid based on its explicit exemplification in JP2000159744A [2]. This patent utilizes the 4-propoxyphenyl moiety to construct fluoroalkyl thioether compounds that deliver low viscosity and enhanced low-temperature solubility, critical parameters for display performance. Selecting this specific building block aligns with a documented, industrially validated synthetic route, mitigating the risk of unforeseen formulation incompatibilities.

Medicinal Chemistry: Obovatol Derivatives and BACE1 Inhibitors

Medicinal chemistry laboratories engaged in synthesizing obovatol derivatives as anti-platelet agents or selective BACE1 inhibitors should select 4-propoxyphenylboronic acid as the specified coupling partner [3]. Published protocols for these bioactive scaffolds cite this exact boronic acid. Using an alternative alkoxy variant introduces an unvalidated structural perturbation that could alter binding affinity or metabolic stability, thereby compromising the reproducibility of biological assay data and confounding structure-activity relationship (SAR) analysis.

Cost-Conscious Scale-Up of Alkoxyphenyl Couplings

For process chemistry groups seeking to scale Suzuki-Miyaura couplings where the alkoxy chain serves primarily as a solubilizing or non-interacting substituent, 4-propoxyphenylboronic acid offers a quantifiable economic advantage. At the 25g scale, its cost is approximately 24% lower than the 4-butoxy analog [4]. Coupled with its higher melting point (123–126 °C) which facilitates easier solid handling, this reagent provides a superior cost-performance balance for larger-scale syntheses compared to longer-chain alternatives.

Application
Selection Property
Validation Focus
Benzothiadiazole-based organic semiconductors
Alkoxy chain-length fidelity
Reproduce reported charge-carrier mobility and liquid-crystalline mesophase behavior
Fluorinated LCD components
Patent-exemplified building block
Low-temperature solubility and viscosity in liquid-crystal mixtures
Medicinal chemistry: obovatol derivatives, BACE1 inhibitors
Specified coupling partner in published routes
Structure-activity relationship (SAR) reproducibility
Cost-conscious scale-up of alkoxyphenyl couplings
Cost-performance profile
Bulk procurement economics and solid handling reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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